molecular formula C13H17N3O B131092 U91356 CAS No. 152886-85-6

U91356

Cat. No.: B131092
CAS No.: 152886-85-6
M. Wt: 231.29 g/mol
InChI Key: XTWUNLMHXDDOMD-SNVBAGLBSA-N
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Description

U91356 is a compound known for its role as an agonist of dopamine receptors. It has shown significant dopaminergic activity, making it a valuable compound in neurological research. The compound is characterized by its molecular formula C13H17N3O and a molecular weight of 231.29 g/mol .

Preparation Methods

The synthesis of U91356 involves multiple steps, starting from quinoline. The process includes the preparation of ®-5-(dipropylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]-quinolin-2(1H)-one, which is a potent dopamine receptor agonist . The synthetic route typically involves the following steps:

    Formation of the imidazoquinolinone core: This step involves the cyclization of quinoline derivatives.

    Introduction of the dipropylamino group: This is achieved through nucleophilic substitution reactions.

    Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

U91356 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

U91356 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists.

    Biology: this compound is utilized in studies involving dopamine receptor signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: This compound is used in the development of new drugs targeting dopamine receptors

Mechanism of Action

U91356 exerts its effects by acting as an agonist of dopamine receptors, specifically the D2 receptor. It binds to these receptors and activates them, mimicking the action of dopamine. This activation leads to a cascade of intracellular signaling events that modulate neuronal activity. The compound has shown good metabolic stability and oral bioavailability in animal models .

Comparison with Similar Compounds

U91356 is unique in its high intrinsic activity as a dopamine receptor agonist. Similar compounds include:

    Apomorphine: Another dopamine receptor agonist with similar binding affinities.

    Pramipexole: A compound with high efficacy in activating dopamine receptors.

    Quinpirole: Known for its potent dopaminergic activity.

Compared to these compounds, this compound has improved metabolic stability and oral bioavailability, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUNLMHXDDOMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934630
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152886-85-6
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152886-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152886856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-91356A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FQ4JYU8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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